molecular formula C10H10BrF2NO B14069066 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14069066
M. Wt: 278.09 g/mol
InChI Key: YZBFZIJBSLEKFV-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-5-(difluoromethyl)benzene with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoromethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-Amino-5-(methyl)phenyl)-3-bromopropan-2-one: Contains a methyl group instead of a difluoromethyl group.

Uniqueness: 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of the difluoromethyl group, which can influence its reactivity, stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

1-[3-amino-5-(difluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO/c11-5-9(15)3-6-1-7(10(12)13)4-8(14)2-6/h1-2,4,10H,3,5,14H2

InChI Key

YZBFZIJBSLEKFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)N)CC(=O)CBr

Origin of Product

United States

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